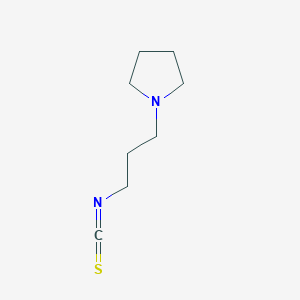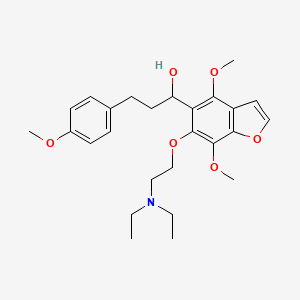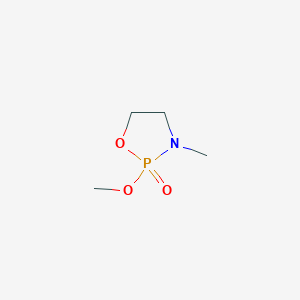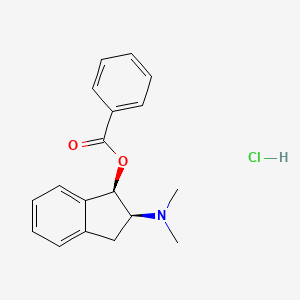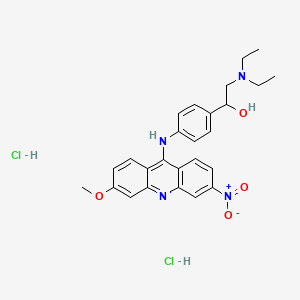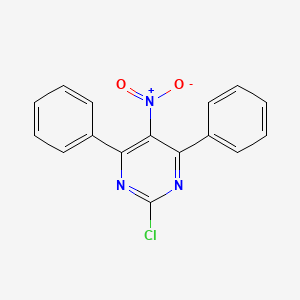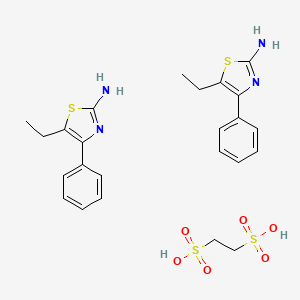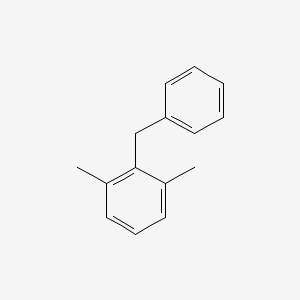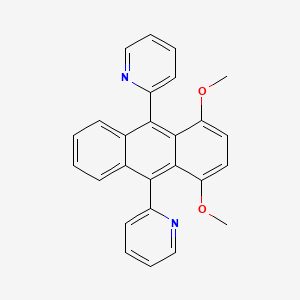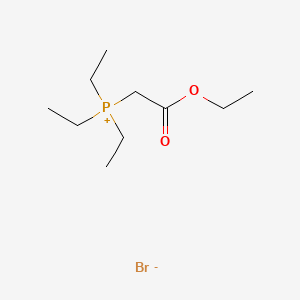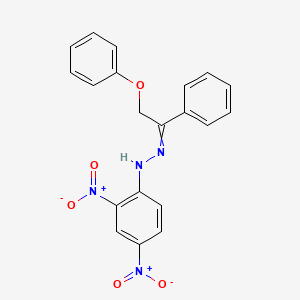
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, which undergo nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using halogenating agents like chlorine or bromine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce fully reduced amino compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the amino and hydroxy groups, resulting in different chemical properties.
5,6-Diamino-2,4(1H,3H)-Pyrimidinedione: Similar structure but without the hydroxy group.
1-Hydroxy-2,4(1H,3H)-Pyrimidinedione: Lacks the amino groups.
Properties
CAS No. |
37440-37-2 |
|---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
5,6-diamino-1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H6N4O3/c5-1-2(6)8(11)4(10)7-3(1)9/h11H,5-6H2,(H,7,9,10) |
InChI Key |
VMZLHSALBZIASE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=O)NC1=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



